2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide
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Overview
Description
2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a methoxyaniline group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide typically involves the reaction of 4-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the bromophenyl and methoxyaniline groups can influence its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The structural features of the compound may allow for interactions with specific enzymes or receptors.
Industry
In the industrial sector, compounds like this compound can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group could facilitate binding to hydrophobic pockets, while the methoxyaniline group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(2-methoxyanilino)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-2-(2-methoxyanilino)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-2-(2-methoxyanilino)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can affect the compound’s chemical and biological properties.
Properties
Molecular Formula |
C15H15BrN2O2 |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-13-5-3-2-4-12(13)18-14(15(17)19)10-6-8-11(16)9-7-10/h2-9,14,18H,1H3,(H2,17,19) |
InChI Key |
MKDAFNJKNZHGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
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